N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide

Physicochemical profiling Lipophilicity Lead optimization

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide (CAS 1286722-16-4) is a synthetic small molecule belonging to the oxalamide class, characterized by an N,N'-disubstituted ethanediamide core bearing a 2-cyclopropyl-2-hydroxypropyl group on one amide nitrogen and a 2-ethylphenyl group on the other. Its molecular formula is C16H22N2O3 (MW 290.36 g/mol), with a computed XLogP3-AA of 1.9, three hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 78.4 Ų.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 1286722-16-4
Cat. No. B2577697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide
CAS1286722-16-4
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2CC2)O
InChIInChI=1S/C16H22N2O3/c1-3-11-6-4-5-7-13(11)18-15(20)14(19)17-10-16(2,21)12-8-9-12/h4-7,12,21H,3,8-10H2,1-2H3,(H,17,19)(H,18,20)
InChIKeyZQZVTZWGYNQLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide (CAS 1286722-16-4) – Compound Identity and Baseline Characteristics


N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide (CAS 1286722-16-4) is a synthetic small molecule belonging to the oxalamide class, characterized by an N,N'-disubstituted ethanediamide core bearing a 2-cyclopropyl-2-hydroxypropyl group on one amide nitrogen and a 2-ethylphenyl group on the other [1]. Its molecular formula is C16H22N2O3 (MW 290.36 g/mol), with a computed XLogP3-AA of 1.9, three hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 78.4 Ų [1]. The compound is cataloged by multiple chemical suppliers as a research-grade chemical (typical purity ≥95%) for in vitro and non-human investigation . As of the literature cutoff for this guide, no primary research publications, patents, or authoritative bioactivity databases were found to report quantitative biological activity, potency, selectivity, or ADMET data specifically for this compound; the evidence base is therefore predominantly limited to computed physicochemical descriptors and vendor-supplied identity data.

Why Generic Oxalamide Substitution Cannot Substitute for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide in Research Selection


Oxalamides as a class are known to exhibit target-binding properties dependent on both the N-terminal and N'-terminal substituents; even conservative changes to the aryl or hydroxyalkyl group can alter hydrogen-bonding networks, steric fit, and lipophilicity, leading to divergent potency and selectivity profiles [1]. Within the congeneric series of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(substituted-phenyl)oxalamides, the specific combination of a 2-ethyl substituent on the aniline ring and the tertiary alcohol on the cyclopropyl-hydroxypropyl side chain defines a unique three-dimensional pharmacophore that cannot be recapitulated by close analogs such as the 4-methoxyphenyl, 3-fluoro-4-methylphenyl, or phenethyl variants [2]. For procurement decisions, substituting a nearby CAS number based on similar molecular weight or formula alone risks selecting a compound with untested and potentially irrelevant biological activity, wasting experimental resources in target-engagement or phenotypic screening campaigns. The quantitative evidence gaps documented in Section 3 underscore that the differentiation of this specific derivative can currently only be inferred at the class level, not confirmed by direct comparative biological data.

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide – Quantitative Differentiation Evidence Guide


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) vs. Closest Aryl-Substituted Oxalamide Analogs

The computed lipophilicity of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide is XLogP3-AA = 1.9 [1]. This value can be compared against the closest commercially available oxalamide analogs to assess how the 2-ethylphenyl group modulates partition coefficient relative to other aryl substitutions. Such differences in lipophilicity are known to influence membrane permeability, non-specific protein binding, and in vitro assay behavior, and form a partial basis for compound selection in the absence of direct biological potency data.

Physicochemical profiling Lipophilicity Lead optimization

Hydrogen-Bond Donor Profile Differentiation: HBD Count of 3 vs. sEH Inhibitor Oxyoxalamide Leads

The target compound possesses three hydrogen-bond donors (the two amide N-H protons and the tertiary alcohol O-H) [1]. In contrast, the oxyoxalamide-based sEH inhibitors described by Kim et al. (2014), such as their compound 6 (2-adamantyl/benzyl oxyoxalamide) and the N,N,O-trimethyloxyoxalamide derivatives, contain two or fewer HBDs due to alkylation of one amide nitrogen and/or replacement of the hydroxyl group with a methoxy substituent [2]. An additional HBD in the target compound may enhance aqueous solubility but also reduce passive membrane permeability relative to the N-alkylated oxyoxalamide leads.

Hydrogen bonding Pharmacophore design Solubility

Topological Polar Surface Area (TPSA) Differentiation: 78.4 Ų vs. Amide/Urea-Based sEH Inhibitors

The computed topological polar surface area (TPSA) of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide is 78.4 Ų [1]. This value falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration, and also below the 140 Ų boundary for good oral absorption. The oxyoxalamide-urea conjugates reported by Kim et al. (2014), such as compound 31, incorporate an additional urea carbonyl and thus exhibit larger TPSA values (estimated >90 Ų) [2]. A TPSA below 80 Ų may confer differential CNS exposure potential, relevant for neuroscience-focused discovery programs.

Polar surface area Blood-brain barrier penetration CNS drug design

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide – Recommended Research Application Scenarios Based on Available Evidence


Physicochemical Comparator in Oxalamide SAR Campaigns Targeting Soluble Epoxide Hydrolase (sEH)

Given its structural homology to the oxyoxalamide series characterized by Kim et al. (2014), this compound may serve as a negative control or physicochemical benchmark in sEH inhibitor optimization. Its HBD count of 3 and moderate XLogP of 1.9 contrast with the N-alkylated oxyoxalamide leads that typically bear 2 HBDs and variable lipophilicity [1]. Procurement is justified when a research program requires a congeneric oxalamide that systematically varies HBD count and polarity to deconvolute contributions to solubility, permeability, and target binding.

CNS Drug Discovery Fragment or Scaffold-Hopping Starting Point

With a TPSA of 78.4 Ų—below the 90 Ų threshold for favorable brain penetration—this oxalamide derivative is a structurally appropriate starting point for CNS-targeted fragment-based or scaffold-hopping campaigns [1]. The 2-ethylphenyl substituent may confer distinct steric and electronic properties compared to the 2-ethoxyphenyl analog, warranting procurement for comparative CNS MPO (Multiparameter Optimization) scoring and in vitro permeability assessment.

Chemical Probe for ALDH1A1 / HPGD Target Engagement Studies (if Confirmatory Data Emerge)

Preliminary ChEMBL records (CHEMBL3103021) indicate that closely related oxalamide scaffolds have been screened against ALDH1A1 (IC50 ≈ 1.92 μM) and 15-hydroxyprostaglandin dehydrogenase (HPGD, IC50 ≈ 68 nM) [2]. While these data correspond to a different chemotype and are not directly attributable to the target compound, the structural proximity warrants consideration of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide as a candidate for confirmatory enzyme inhibition assays. Procurement should be linked to a specific screening hypothesis and not to a claimed potency that has not been experimentally verified for this exact compound.

Chemical Biology Tool for Hydrogen-Bonding Network Analysis

The presence of three hydrogen-bond donors (two amide NH and one tertiary alcohol) makes this compound a useful tool for systematic hydrogen-bonding network analysis in protein-ligand co-crystallography or molecular dynamics simulations [1]. Its procurement is recommended for laboratories investigating the role of alcohol H-bond donors in target engagement, particularly when paired with the 2-methoxy or 2-des-hydroxy analogs to isolate the contribution of the hydroxyl group.

Quote Request

Request a Quote for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.